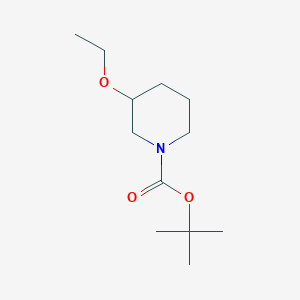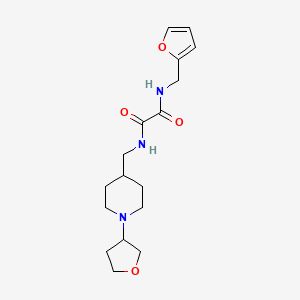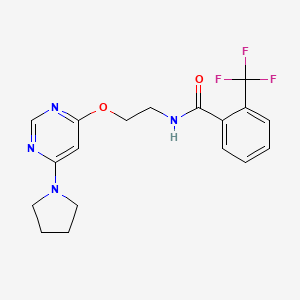![molecular formula C27H28N4O3S B2485788 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-03-2](/img/structure/B2485788.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader class of chemicals that include pyrazole and pyridine moieties, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. These compounds often exhibit significant biological activities, making them subjects of extensive synthetic and analytical research.
Synthesis Analysis
Synthetic approaches for pyrazolo[3,4-b]pyridine derivatives typically involve multistep reactions, starting from simple precursors to achieve the desired complex structures. For instance, a method for synthesizing related compounds involves the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to pyrazole-3-carboxamide derivatives through intermediate acid chloride stages (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic methods, including NMR, IR, and sometimes single-crystal X-ray diffraction, which reveal details about the conformation and spatial arrangement of the molecule's atoms. For example, research on similar molecules has demonstrated the utility of X-ray crystallography in confirming the structure of novel pyrazole derivatives, providing insights into their three-dimensional conformation and intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine compounds participate in various chemical reactions, reflecting their versatile chemical properties. They can serve as building blocks for further chemical modifications, leading to new compounds with potential biological activities. For instance, the formation of chalcone hybrids from pyrazole-5-carboxamide derivatives illustrates the compound's reactivity and its utility in synthesizing entities with enhanced biological properties (Sribalan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These characteristics are often determined through thermal analysis and solubility studies. The crystal packing, hydrogen bonding, and other non-covalent interactions significantly influence the compound's physical properties and stability (Zugenmaier, 2013).
Chemical Properties Analysis
The chemical behavior of pyrazolo[3,4-b]pyridine derivatives, including their reactivity towards different reagents and conditions, is an area of extensive study. These compounds exhibit diverse reactivity patterns that can be exploited in synthetic chemistry to create a variety of chemical entities. Their interactions with nucleophiles, electrophiles, and other reagents are of particular interest for constructing complex molecules with potential applications in drug development and other areas (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
科学的研究の応用
Anticancer Activities
A study by Rahmouni et al. (2016) focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents. The compounds showed cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating their potential as therapeutic agents in cancer treatment Rahmouni et al., 2016.
Enzyme Inhibition
Amaroju et al. (2017) prepared various pyrazolo[4,3-c]pyridine carboxamides to inhibit Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the tuberculosis bacterium. These compounds exhibited promising inhibitory activities, suggesting their utility in developing antitubercular drugs Amaroju et al., 2017.
Antimicrobial Evaluation
The synthesis of pyrazolopyridine derivatives and their antimicrobial activity was explored by Panda et al. (2011), who reported moderate to good antibacterial activity against various strains including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. This underscores the potential of pyrazolopyridine derivatives in developing new antimicrobial agents Panda et al., 2011.
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-17-4-8-20(9-5-17)15-28-27(32)23-14-24(21-10-6-18(2)7-11-21)29-26-25(23)19(3)30-31(26)22-12-13-35(33,34)16-22/h4-11,14,22H,12-13,15-16H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVNDLIHXKQCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)
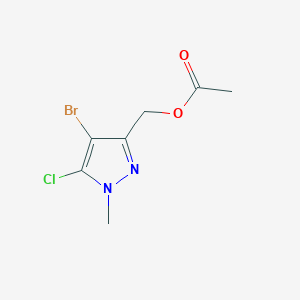
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
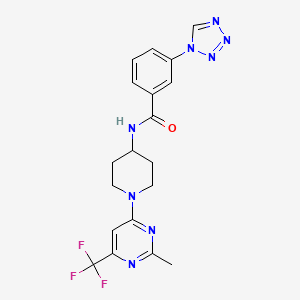
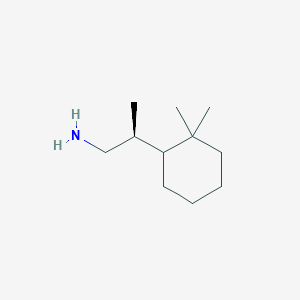
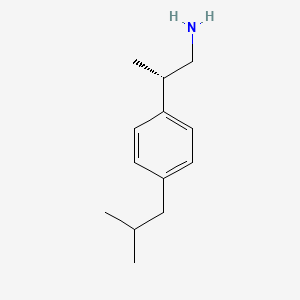
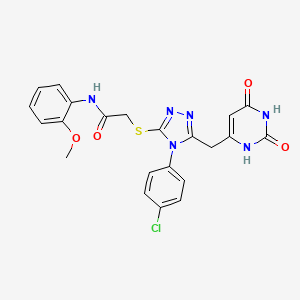
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)
